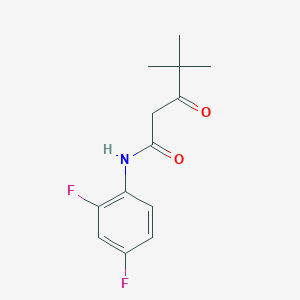![molecular formula C13H13NO2 B2773272 [2-(4-Methylphenoxy)-3-pyridinyl]methanol CAS No. 338413-58-4](/img/structure/B2773272.png)
[2-(4-Methylphenoxy)-3-pyridinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(4-Methylphenoxy)-3-pyridinyl]methanol” is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is also known by other synonyms such as “3-Pyridinemethanol, 2-(4-methylphenoxy)-” and "[2-(4-methylphenoxy)pyridin-3-yl]methanol" .
Molecular Structure Analysis
The molecular structure of “[2-(4-Methylphenoxy)-3-pyridinyl]methanol” can be analyzed using various techniques such as NMR spectroscopy . Unfortunately, specific details about the molecular structure of this compound were not found in the search results.Scientific Research Applications
Herbicidal Activity
“[2-(4-Methylphenoxy)-3-pyridinyl]methanol” (also known as MCPA) has been investigated for its herbicidal properties. Researchers have synthesized herbicidal ionic liquids containing the MCPA anion and phenoxyethylammonium cation. These compounds exhibit varying physicochemical properties based on factors such as the substitution pattern of the phenoxyethylammonium group and the length of the alkyl chain. Under greenhouse conditions, these compounds have been tested for their effectiveness against cornflower (Centaurea cyanus L.) as a test plant .
Antitumor Activity
A chloro-substituted analog of MCPA, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), has shown pronounced antitumor activity. This compound could serve as a potential physiologically active substance with therapeutic implications .
Agonists of Peroxisome Proliferator-Activated Receptors (PPARs)
Researchers have developed a synthetic route to [4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methylphenoxy]acetic acids, which are potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β). These compounds, derived from substituted benzonitriles, may have applications in modulating PPAR-related pathways .
Mechanism of Action
Target of Action
It’s structurally similar to the herbicide mcpa , which targets plant growth regulators, also known as synthetic auxins . These regulators play a crucial role in plant growth and development.
Mode of Action
Based on its structural similarity to mcpa, it may act as a synthetic auxin . Synthetic auxins mimic the action of natural auxins, disrupting normal plant growth and causing uncontrolled, often lethal, growth .
Biochemical Pathways
Synthetic auxins like mcpa generally affect the auxin signaling pathway, leading to uncontrolled cell division and growth .
Pharmacokinetics
Its physicochemical properties such as solubility and thermal stability, which can impact its bioavailability, are mentioned .
Result of Action
Synthetic auxins like mcpa generally cause uncontrolled cell division and growth, leading to the death of the plant .
Action Environment
Factors such as temperature, ph, and presence of other chemicals can potentially influence the action and stability of similar compounds .
properties
IUPAC Name |
[2-(4-methylphenoxy)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJDZBPSUQOZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylphenoxy)pyridin-3-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

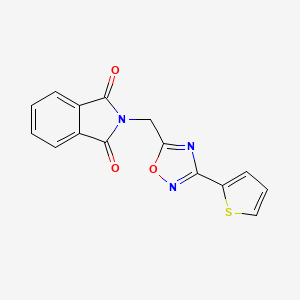
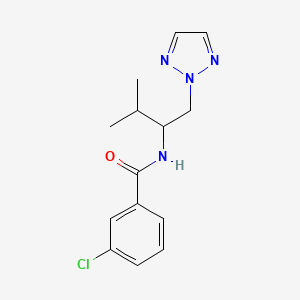
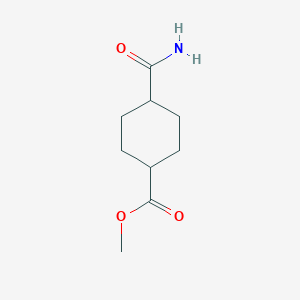
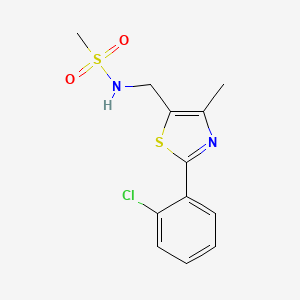
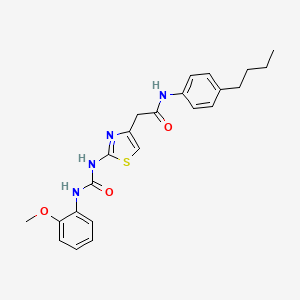
![3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2773199.png)
![3-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2773200.png)
![(3As,6aR)-5-(2-chloroacetyl)-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carbonitrile](/img/structure/B2773202.png)
![ethyl [3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2773203.png)
![{[2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile](/img/structure/B2773204.png)
![2-[[4-Ethyl-5-[4-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)butyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2773208.png)
![3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2773209.png)

